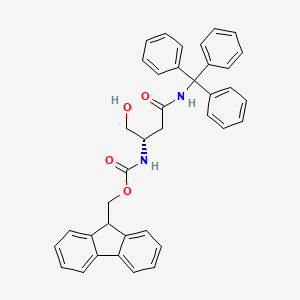

Fmoc-Asparaginol(Trt)

Descripción general

Descripción

It is widely used in peptide synthesis to prevent side reactions during the activation process, especially dehydration of the amide side chain . This compound has better solubility properties compared to its non-tritylated counterpart, making it a preferred choice in various peptide synthesis protocols .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asparaginol(Trt) involves several steps:

Crystallization: Formation of N’-Trityl-L-asparagine crystals.

Centrifugation: Extraction of N’-Trityl-L-asparagine crystals.

Washing: Removal of residual starting materials.

Extraction: Obtaining N-Acetyl-L-asparagine.

Centrifugation: Further extraction of N’-Trityl-L-asparagine.

Industrial Production Methods

Industrial production methods for Fmoc-Asparaginol(Trt) typically involve large-scale synthesis using automated peptide synthesizers. The process includes loading the resin, coupling the amino acids, and performing deprotection steps under controlled conditions to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Asparaginol(Trt) undergoes several types of chemical reactions:

Deprotection: Removal of the trityl group using trifluoroacetic acid (TFA) in 1-3 hours.

Coupling: Standard peptide coupling reactions using carbodiimide reagents.

Common Reagents and Conditions

Trifluoroacetic Acid (TFA): Used for deprotection of the trityl group.

Carbodiimide Reagents: Used for coupling reactions to form peptide bonds.

Major Products Formed

The major products formed from these reactions are peptides with high purity, as the use of Fmoc-Asparaginol(Trt) prevents side reactions and ensures better solubility .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Asparaginol(Trt) is primarily utilized in solid-phase peptide synthesis due to its ability to form stable peptide bonds while minimizing side reactions. The Fmoc (9-fluorenylmethyloxycarbonyl) group allows for easy deprotection under mild conditions, making it ideal for synthesizing complex peptides.

Key Features:

- Stability: The trityl protecting group enhances stability during synthesis.

- Efficiency: Facilitates the coupling of asparagine residues without significant racemization, improving yield and purity of synthesized peptides .

Drug Development

Peptide-Based Therapeutics

In pharmaceutical research, Fmoc-Asparaginol(Trt) plays a crucial role in developing peptide-based drugs. Its ability to enhance the stability and bioactivity of peptides makes it valuable for designing therapeutics targeting specific diseases.

Case Study:

- A study demonstrated the synthesis of a burkholdine analogue using Fmoc-Asparaginol(Trt), showcasing its application in creating targeted therapeutics with improved efficacy and reduced side effects compared to traditional small molecules .

Bioconjugation

Targeted Drug Delivery Systems

The compound is employed in bioconjugation techniques, which involve attaching peptides to various biomolecules. This application is essential for developing targeted drug delivery systems that improve the specificity and effectiveness of treatments.

Applications:

- Enhances diagnostic agents by linking peptides to imaging agents.

- Facilitates the creation of antibody-drug conjugates for cancer therapy .

Protein Engineering

Modification of Proteins

Fmoc-Asparaginol(Trt) is instrumental in protein engineering, allowing researchers to modify proteins for specific functionalities. This capability is crucial in developing enzymes with tailored properties or creating biosensors with enhanced sensitivity.

Research Insights:

- Studies have shown that incorporating Fmoc-Asparaginol(Trt) into protein constructs can significantly improve their stability and functional characteristics, making them suitable for various industrial applications .

Neuroscience Research

Synthesis of Neuropeptides

In neuroscience, Fmoc-Asparaginol(Trt) is used to synthesize neuropeptides, which are vital for studying neurological pathways and developing treatments for neurodegenerative diseases.

Significance:

- Enables the exploration of neuropeptide functions in brain signaling and potential therapeutic interventions for conditions like Alzheimer's disease .

Mecanismo De Acción

The mechanism of action of Fmoc-Asparaginol(Trt) involves the protection of the amide side chain of asparagine during peptide synthesis. The trityl group prevents dehydration side reactions, ensuring the integrity of the peptide chain . The Fmoc group is stable under acidic conditions, allowing for selective deprotection and coupling reactions .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Asparagine: Less soluble and prone to side reactions compared to Fmoc-Asparaginol(Trt).

Boc-Asparaginol(Trt): Another protected form of asparagine, but with different protecting groups.

Fmoc-Glutamine(Trt): Similar in structure but used for glutamine instead of asparagine.

Uniqueness

Fmoc-Asparaginol(Trt) is unique due to its superior solubility and ability to prevent side reactions during peptide synthesis. This makes it a preferred choice for researchers and industrial applications .

Actividad Biológica

Fmoc-Asparaginol(Trt) (N-alpha-Fmoc-N-gamma-trityl-L-asparagine) is a derivative of asparagine used primarily in solid-phase peptide synthesis (SPPS). Its unique structure, characterized by the Fmoc (9-fluorenylmethoxycarbonyl) and Trt (trityl) protecting groups, enhances its utility in peptide synthesis by preventing undesirable side reactions. This article explores the biological activity of Fmoc-Asparaginol(Trt), focusing on its role in peptide synthesis, stability, and potential applications.

- Molecular Formula : C₃₈H₃₂N₂O₅

- Molecular Weight : 596.7 g/mol

- Purity : ≥ 99% (HPLC)

- Solubility : Readily soluble in standard peptide synthesis solvents such as DMF and NMP .

Fmoc-Asparaginol(Trt) serves as a building block in peptide synthesis, where it provides several advantages:

- Protection Against Dehydration : The Trt group prevents side reactions such as dehydration during activation with carbodiimide reagents, which can lead to unwanted byproducts .

- Stability : The compound exhibits stability under various reaction conditions, making it suitable for iterative synthesis processes common in SPPS .

Biological Activity

The biological activity of Fmoc-Asparaginol(Trt) is primarily related to its incorporation into peptides. The following aspects highlight its significance:

1. Peptide Synthesis

Fmoc-Asparaginol(Trt) is widely used in synthesizing peptides that require asparagine residues. Its ability to dissolve readily in common solvents enhances the efficiency of peptide coupling reactions. Studies indicate that the use of Fmoc-Asparaginol(Trt) leads to higher yields and purities in synthesized peptides compared to other asparagine derivatives .

2. Case Studies

Several studies have demonstrated the effectiveness of Fmoc-Asparaginol(Trt) in synthesizing biologically active peptides:

- Study on Peptide Libraries : A research team utilized Fmoc-Asparaginol(Trt) to create DNA-encoded chemical libraries (DECLs) of peptides. The study showed that using this compound improved the coupling efficiency and minimized racemization during synthesis, which is critical for maintaining biological activity .

- Aspartimide Formation Prevention : Research indicated that Fmoc-Asparaginol(Trt) significantly reduces aspartimide formation during Fmoc removal, a common issue when synthesizing peptides containing aspartic acid or asparagine. This reduction is crucial for preserving the integrity of the synthesized peptides .

Comparative Analysis

The following table summarizes the performance of Fmoc-Asparaginol(Trt) against other common asparagine derivatives in terms of coupling efficiency and stability:

| Compound | Coupling Efficiency (%) | Stability (Days at RT) | Aspartimide Formation |

|---|---|---|---|

| Fmoc-Asn(Trt)-OH | >95 | 7 | Low |

| Fmoc-Asn-OH | 80 | 3 | Moderate |

| Boc-Asn-OH | 75 | 2 | High |

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-oxo-4-(tritylamino)butan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H34N2O4/c41-25-30(39-37(43)44-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)24-36(42)40-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35,41H,24-26H2,(H,39,43)(H,40,42)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPYFGFABGWFFO-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673773 | |

| Record name | (9H-Fluoren-9-yl)methyl {(2S)-1-hydroxy-4-oxo-4-[(triphenylmethyl)amino]butan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161529-14-2 | |

| Record name | (9H-Fluoren-9-yl)methyl {(2S)-1-hydroxy-4-oxo-4-[(triphenylmethyl)amino]butan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.